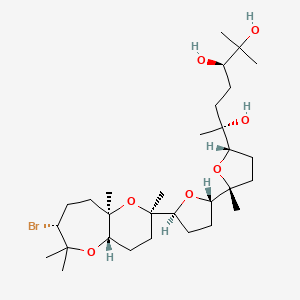

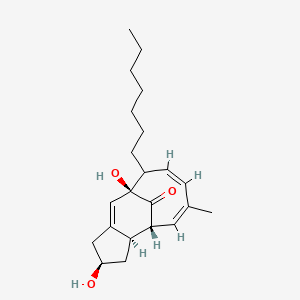

Inostamycin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Inostamycin C is a natural product found in Streptomyces with data available.

Scientific Research Applications

Anti-Cancer Properties

Suppression of Invasion in Tongue Carcinoma : Inostamycin C inhibits cytidine 5′-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG): inositol transferase, which significantly reduces in vitro invasion of tongue carcinoma cells. It decreases the production of matrix metalloproteinases (MMPs) and inhibits cell motility, suggesting potential as an anti-invasive agent in tongue cancer (Baba et al., 2004).

Cytostatic Effect on Oral Squamous Cell Carcinoma : Inostamycin C exhibits a cytostatic effect on oral squamous cell carcinoma cell lines, inducing G1-phase accumulation in the cell cycle and decreasing cyclin D1 mRNA and protein expression. This suggests its usefulness in tumor dormant cytostatic therapy for oral squamous cell carcinoma (Baba et al., 2001).

Inhibition of Vascular Endothelial Growth Factor-Stimulated Growth : Inostamycin C attenuates vascular endothelial growth factor (VEGF)-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs), suggesting potential in targeting angiogenesis in cancer treatment (Baba et al., 2005).

Enhanced TRAIL-Induced Apoptosis in Cancer Cells : Inostamycin C, in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), enhances caspase-dependent apoptosis in cancer cells. This combined treatment strategy could potentially overcome TRAIL resistance in tumor cells (Yamamoto et al., 2012).

Research on Synthesis and Mechanism

Synthetic Approaches : Studies have focused on developing synthetic approaches for the C10-C24 ketone fragment of Inostamycin C, utilizing asymmetric catalysis techniques. This research is crucial for understanding the structural components and facilitating the synthesis of Inostamycin C for further research (Fuller & Morken, 2005).

Mechanism of Action : Inostamycin C’s mechanism involves the inhibition of phosphatidylinositol synthesis, which is essential for various cellular processes. Its impact on protein kinase C-regulated ceramide generation and subsequent apoptosis initiation in cancer cells has been a significant focus (Kawatani et al., 2000).

properties

Product Name |

Inostamycin C |

|---|---|

Molecular Formula |

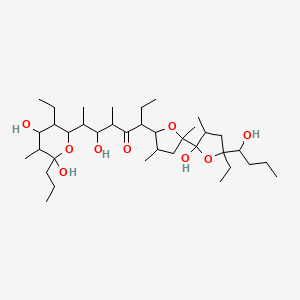

C37H68O9 |

Molecular Weight |

656.9 g/mol |

IUPAC Name |

7-(3-ethyl-4,6-dihydroxy-5-methyl-6-propyloxan-2-yl)-3-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one |

InChI |

InChI=1S/C37H68O9/c1-12-17-28(38)35(16-5)20-22(7)37(43,46-35)34(11)19-21(6)32(44-34)26(14-3)30(40)23(8)29(39)24(9)33-27(15-4)31(41)25(10)36(42,45-33)18-13-2/h21-29,31-33,38-39,41-43H,12-20H2,1-11H3 |

InChI Key |

MESKYLAOEVRSMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(CCC)O)C)O)CC)O)C)C)O)C)CC)O |

synonyms |

inostamycin C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

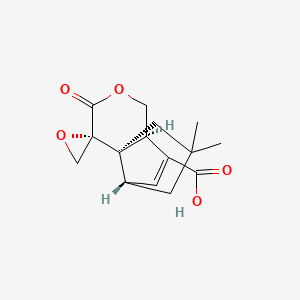

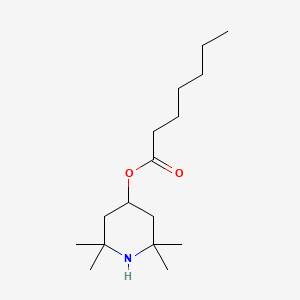

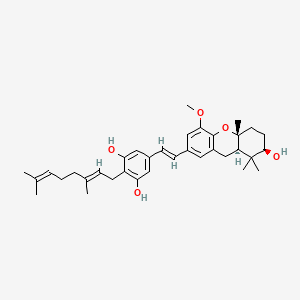

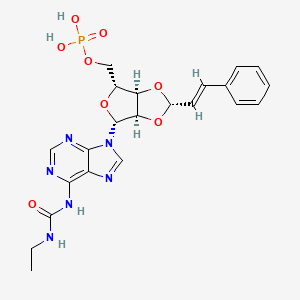

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)